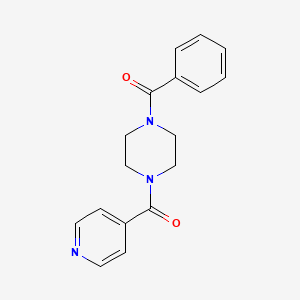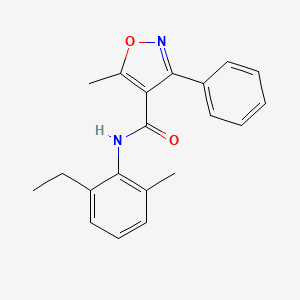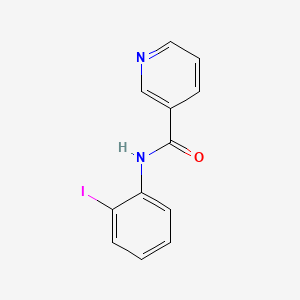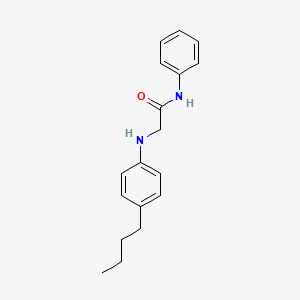
1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(2-furoyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(2-furoyl)-1,4-diazepane involves multiple steps, including condensation reactions, cyclizations, and functional group transformations. For instance, the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones involved condensation of 2,3-diaminopyridine with benzoylacetone, followed by reactions with aromatic aldehydes (Liszkiewicz, 2002). Such synthetic routes highlight the complexity and versatility in generating diazepane-based compounds.
Molecular Structure Analysis
The molecular structure of compounds related to 1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(2-furoyl)-1,4-diazepane is characterized by X-ray crystallography and spectroscopic methods. For example, the crystal structures of certain diazepin-1-one derivatives were determined to understand their conformation and electronic structure (Wang et al., 2016). These analyses provide insights into the three-dimensional arrangement of atoms and the electronic interactions within the molecule.
Chemical Reactions and Properties
The chemical reactivity of diazepane derivatives involves interactions with various reagents, leading to diverse chemical transformations. For example, the reaction of 1,4-diazepane derivatives with diazonium salts produced a new series of triazenes, showcasing the nucleophilic substitution capabilities of the diazepane ring (Moser & Vaughan, 2004). These reactions are crucial for further functionalization and modification of the diazepane core.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-1-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(15-17-9-8-16-5-1-2-6-18(16)17)22-10-4-11-23(13-12-22)21(25)19-7-3-14-26-19/h1-3,5-7,14,17H,4,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTFGAQHZQKXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CO2)C(=O)CC3CCC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(2-furoyl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(9-oxa-2-azaspiro[5.5]undec-2-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5620656.png)
![4-[3-(2-nitrophenyl)acryloyl]morpholine](/img/structure/B5620662.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(methylsulfonyl)ethyl]-4-piperidinol](/img/structure/B5620670.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B5620680.png)
![2-(2-methoxyethyl)-8-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5620683.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5620690.png)
![4-[3-(4-isopropylphenyl)acryloyl]morpholine](/img/structure/B5620695.png)


![5-[(1-tert-butyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B5620734.png)

![(3R*,5S*)-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5620747.png)
![(4S)-N-ethyl-4-{[(3'-fluorobiphenyl-3-yl)carbonyl]amino}-1-methyl-L-prolinamide](/img/structure/B5620755.png)